molecular formula C18H13ClFNO3 B2878217 Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate CAS No. 1359391-89-1

Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate

Cat. No.: B2878217
CAS No.: 1359391-89-1
M. Wt: 345.75
InChI Key: XIKDCFLKUUYBOE-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate is a synthetic quinoline derivative featuring a 2-chloro-4-fluorophenyl methoxy substituent at the 4-position and a methyl ester at the 2-position of the quinoline core. Quinolines are privileged scaffolds in medicinal chemistry due to their broad biological activities, including antimalarial, anticancer, and anti-tuberculosis properties . The introduction of halogenated aryl groups (e.g., 2-chloro-4-fluorophenyl) enhances lipophilicity and target binding affinity, while the ester moiety improves metabolic stability compared to carboxylic acids .

Properties

IUPAC Name

methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3/c1-23-18(22)16-9-17(13-4-2-3-5-15(13)21-16)24-10-11-6-7-12(20)8-14(11)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKDCFLKUUYBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate (CAS Number: 1359391-89-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H13ClFNO3C_{18}H_{13}ClFNO_3 with a molecular weight of 345.7 g/mol. The compound features a quinoline core substituted with a methoxy group and a chlorofluorophenyl moiety, which are critical for its biological activity.

PropertyValue
Molecular Formula C₁₈H₁₃ClFNO₃
Molecular Weight 345.7 g/mol
CAS Number 1359391-89-1

The compound's mechanism of action primarily involves inhibition of specific kinases implicated in cancer progression. Research indicates that derivatives of quinoline can act as inhibitors of the c-Met kinase, which is often overexpressed in various cancers, contributing to tumor growth and metastasis .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cells. For instance, compounds structurally related to this quinoline derivative showed IC50 values ranging from 0.14 μM to 0.42 μM against these cell lines, indicating potent antitumor activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Quinoline Core : The quinoline scaffold is known for its diverse biological activities, including antitumor effects.
  • Substituents : The presence of the chlorofluorophenyl group enhances lipophilicity and may improve binding affinity to target kinases .
  • Methoxy Group : This functional group can influence the compound's solubility and bioavailability.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating various quinoline derivatives found that those similar to this compound exhibited selective inhibition against c-Met kinase with promising anticancer activities .
  • Docking Studies : Computational docking studies have shown that this compound interacts favorably with the c-Met binding site, suggesting a potential for development as a targeted therapy .
  • Comparative Analysis : In comparison with other known quinoline derivatives, this compound demonstrated superior potency against specific cancer cell lines, highlighting its potential as a lead candidate for further development in oncology .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Features of Selected Quinoline Derivatives

Compound Name Substituents (Quinoline Position) Molecular Weight (g/mol) Dihedral Angle (°) Quinoline-Phenyl Key Interactions (Crystal Packing)
Target Compound* 4-(2-Cl-4-F-benzyloxy), 2-COOCH₃ 374.78† Not reported Likely π-π stacking, C–H···O/F/Cl
4-Methylphenyl quinoline-2-carboxylate 2-COO(4-MePh) 271.29 78.3 (A), 88.2 (B) C–H···O; π-π (3.5–3.9 Å)
4-Chloro-3-methylphenyl quinoline-2-carboxylate 2-COO(4-Cl-3-MePh) 305.74 68.7 C–H···O; π-π (3.7–3.8 Å)
[2-(4-Methoxyphenyl)-2-oxoethyl] 6-chloro-2-(4-ClPh)quinoline-4-carboxylate 4-COO(2-oxoethyl-4-MeOPh), 2-(4-ClPh), 6-Cl 466.31 Not reported Steric effects from Cl/MeO groups
2-(2,4-Dichlorophenyl)-2-oxoethyl 6-Cl-3-Me-2-(4-MePh)quinoline-4-carboxylate 4-COO(2-oxoethyl-2,4-Cl₂Ph), 2-(4-MePh), 3-Me, 6-Cl 497.04 Not reported Enhanced lipophilicity from Cl substituents

*Target compound: Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate; †Calculated based on molecular formula.

Key Observations :

  • Dihedral Angles: The dihedral angle between the quinoline core and aryl substituent influences molecular planarity and binding to flat biological targets (e.g., DNA or enzyme active sites). The target compound’s 2-chloro-4-fluorophenyl group may adopt a dihedral angle closer to 68–88°, similar to analogs in Table 1, optimizing π-π interactions .
  • Crystal Packing : Fluorine’s small size and high electronegativity may lead to unique C–H···F interactions, while chlorine contributes to tighter π-π stacking (centroid distances ~3.5–4.0 Å) .

Key Observations :

  • The target compound’s synthesis likely follows a two-step route: (1) coupling of 4-hydroxyquinoline-2-carboxylate with 2-chloro-4-fluorobenzyl bromide via a Mitsunobu or Ullmann reaction, and (2) esterification using methyl iodide .
  • Phosphorus oxychloride (PCl₃) is a common reagent for esterification in quinolines, though palladium-catalyzed cross-coupling offers regioselectivity for aryl substitutions .

Lipophilicity and Bioavailability :

  • Methyl ester at the 2-position improves metabolic stability over free carboxylic acids, as seen in anti-tuberculosis agents .

Therapeutic Potential:

  • Analogs with chloro/fluoro substituents (e.g., ) show enhanced activity against P-glycoprotein (P-gp), a target in multidrug-resistant cancers .
  • The 4-methoxyquinoline scaffold in demonstrates fluorescence properties, suggesting diagnostic applications for the target compound.

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